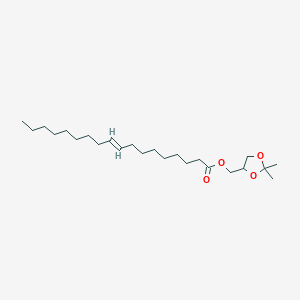
rac 1-Oleoyl-2,3-isopropylidieneglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 1-Oleoyl-2,3-isopropylidieneglycerol is a synthetic compound that belongs to the class of glycerolipids. It is characterized by the presence of an oleoyl group attached to the glycerol backbone, with isopropylidene groups protecting the hydroxyl functionalities. This compound is widely used in various fields, including food, cosmetics, medicine, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac 1-Oleoyl-2,3-isopropylidieneglycerol typically involves the esterification of glycerol with oleic acid, followed by the protection of the hydroxyl groups using isopropylidene. The reaction conditions often include the use of acid catalysts and anhydrous solvents to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where glycerol and oleic acid are reacted under controlled conditions. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
rac 1-Oleoyl-2,3-isopropylidieneglycerol undergoes various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond in the oleoyl group can be reduced to form saturated derivatives.
Substitution: The isopropylidene groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acidic or basic conditions to facilitate the removal or substitution of protecting groups.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated glycerolipids.
Substitution: Modified glycerolipids with different protecting groups.
Wissenschaftliche Forschungsanwendungen
rac 1-Oleoyl-2,3-isopropylidieneglycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid chemistry and reactions.
Biology: Investigated for its role in cellular processes and membrane dynamics.
Medicine: Explored for its potential therapeutic effects and drug delivery applications.
Industry: Utilized in the formulation of cosmetics, food additives, and industrial lubricants.
Wirkmechanismus
The mechanism of action of rac 1-Oleoyl-2,3-isopropylidieneglycerol involves its interaction with cellular membranes and lipid metabolism pathways. The oleoyl group can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the compound can be metabolized by lipases, releasing oleic acid and glycerol, which participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Oleoyl-rac-glycerol
- 1,2-Dioleoyl-sn-glycerol
- 1,3-Dioleoyl-2-isopropylidieneglycerol
Uniqueness
rac 1-Oleoyl-2,3-isopropylidieneglycerol is unique due to its specific structure, which includes both an oleoyl group and isopropylidene-protected hydroxyl groups. This combination provides distinct chemical properties and reactivity compared to other glycerolipids .
Eigenschaften
Molekularformel |
C24H44O4 |
|---|---|
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11+ |
InChI-Schlüssel |
LEEQPXMGHNSQNP-VAWYXSNFSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC1COC(O1)(C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13714869.png)
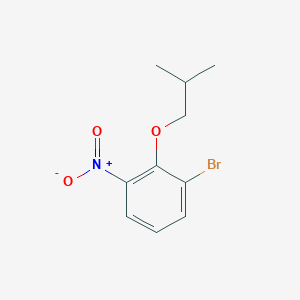



![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)
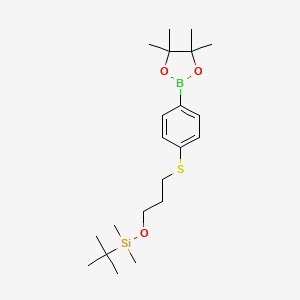
![2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester](/img/structure/B13714913.png)
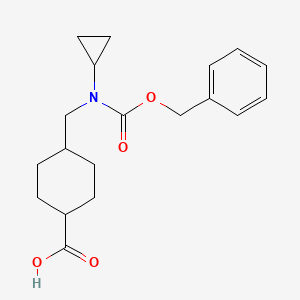
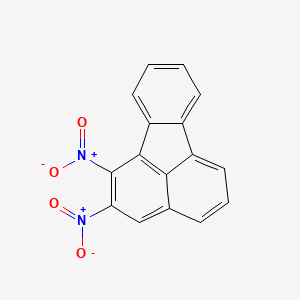

![3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B13714947.png)
![2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B13714959.png)
